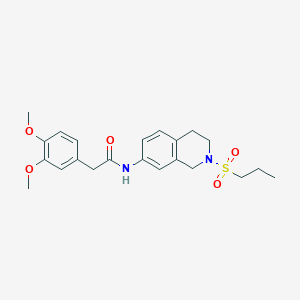

2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-4-11-30(26,27)24-10-9-17-6-7-19(14-18(17)15-24)23-22(25)13-16-5-8-20(28-2)21(12-16)29-3/h5-8,12,14H,4,9-11,13,15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNJJURPYJPKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide represents a unique molecular structure that combines a dimethoxyphenyl group with a tetrahydroisoquinoline moiety. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Molecular Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C25H26N2O3S

- Molecular Weight: 434.6 g/mol

- IUPAC Name: 4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide

These features suggest a complex interaction profile with biological targets due to the presence of multiple functional groups.

Research indicates that compounds similar to This compound may exhibit inhibitory effects on various enzymes involved in cancer progression. Specifically, the compound may act as an inhibitor of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) , which is crucial for repairing DNA damage caused by topoisomerase II inhibitors like etoposide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at various positions on the isoquinoline core can significantly affect biological potency. For instance, the presence of the propylsulfonyl group enhances solubility and binding affinity to target enzymes compared to simpler analogs .

Anticancer Properties

Preliminary studies suggest that this compound could sensitize cancer cells to chemotherapy by inhibiting TDP2. The inhibition leads to increased levels of DNA damage in cancer cells treated with topoisomerase II inhibitors . The best analogs from related studies have demonstrated IC50 values in the low micromolar range, indicating significant biological activity.

Neuroprotective Effects

The tetrahydroisoquinoline structure is known for neuroprotective properties. Compounds in this class have been studied for their potential to mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

- Inhibition of TDP2 : A study reported that compounds structurally similar to our target exhibited IC50 values ranging from 4.8 µM to higher concentrations depending on structural modifications. These results highlight the potential for developing more potent TDP2 inhibitors based on this scaffold .

- Neuroprotection in Animal Models : Research involving tetrahydroisoquinoline derivatives has shown promise in animal models for conditions like Parkinson's disease. These compounds were effective in reducing neuronal apoptosis and improving motor function.

Comparative Analysis with Similar Compounds

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Isoquinoline derivative | 4.8 | TDP2 inhibitor |

| Compound B | Dimethoxyphenyl analog | 10.0 | Neuroprotective |

| Target Compound | Dimethoxyphenyl + tetrahydroisoquinoline | TBD | Potential TDP2 inhibitor |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Compounds

The compound shares the acetamide backbone with several herbicides and pesticides listed in . Below is a detailed comparison of its structural features and functional groups against analogous compounds:

Key Observations:

Chloro vs. Methoxy Groups : Unlike the chloro-substituted herbicides in , the target compound features 3,4-dimethoxyphenyl groups , which are electron-rich and may alter binding affinity or metabolic stability.

Sulfonyl Group: The propylsulfonyl substituent on the tetrahydroisoquinoline ring is absent in other compounds.

Heterocyclic Systems: The tetrahydroisoquinoline core distinguishes the target compound from simpler aromatic or thiophene-based systems in analogs like alachlor or thenylchlor.

Research Findings and Hypothetical Implications

While direct studies on the target compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:

Role of Substituents in Bioactivity

- Chloro Groups : Present in all compounds, chloro substituents are critical for herbicidal activity, likely by interfering with lipid biosynthesis or cell division in plants . The absence of a chloro group in the target compound may necessitate alternative mechanisms of action.

Impact of Sulfonyl and Tetrahydroisoquinoline Moieties

- Sulfonyl Group : This polar group may improve water solubility, aiding in foliar absorption or systemic transport. In pharmaceuticals, sulfonyl groups are common in sulfonamide drugs, suggesting possible enzyme inhibition (e.g., carbonic anhydrase) .

- Tetrahydroisoquinoline: This scaffold is prevalent in alkaloids and pharmaceuticals (e.g., antitumor agents). Its inclusion might confer neurological or antimicrobial activity, diverging from classical herbicide roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.